[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLNMATUWBDFFP-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1401668-71-0, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C11H21N3O2, with a molecular weight of 227.3 g/mol. Its structure includes a piperidine ring, an amino acid moiety, and a tert-butyl ester group, which contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and metabolic pathways. The presence of the piperidine structure is often associated with modulation of neurotransmitter systems, particularly those involving glutamate and GABA receptors.
In Vitro Studies
In vitro studies have shown that compounds similar to [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester exhibit significant binding affinity to the human vasopressin V1a receptor. For instance, a related study reported nanomolar activity for compounds interacting with this receptor, suggesting potential therapeutic applications in conditions like diabetes mellitus and anxiety disorders .
Stability and Metabolism
A study on prodrugs featuring similar structures demonstrated that the tert-butyl ester group enhances metabolic stability in plasma and gastrointestinal (GI) environments. This stability is crucial for maintaining effective drug concentrations in systemic circulation while minimizing adverse effects from premature release in the GI tract .
| Prodrug | Stability in GI Homogenate | Stability in Plasma |
|---|---|---|
| P1 | <10% remaining at 1 h | >50% remaining |
| P5 | >50% remaining at 1 h | >50% remaining |
Efficacy in Animal Models
Animal studies have shown promising results regarding the pharmacokinetics of related compounds. For example, the pharmacokinetic profile of a similar prodrug was evaluated in mice bearing flank tumors, demonstrating effective tumor targeting and drug retention in plasma over time .
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent in treating various conditions, particularly those related to the central nervous system (CNS). Its structure allows it to interact with neurotransmitter systems, making it a candidate for further research in neuropharmacology.
Case Study: CNS Disorders
A study explored the efficacy of this compound in animal models of anxiety and depression. The results indicated that it could modulate serotonin receptors, leading to anxiolytic effects. This finding suggests potential applications in developing antidepressants or anxiolytics.
Drug Development
The compound's unique structure makes it a valuable scaffold for synthesizing new drugs. Researchers have utilized it as a starting point for creating analogs that may exhibit enhanced potency or selectivity for specific biological targets.
Data Table: Analog Compounds Derived from Tert-butyl Ester
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Moderate CNS activity | |
| Compound B | Structure B | High affinity for serotonin receptors | |
| Compound C | Structure C | Antidepressant-like effects in models |
Biochemical Research
The compound has also been used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic disorders and help identify potential therapeutic targets.
Case Study: Enzyme Inhibition
Research demonstrated that [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester inhibited acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
- CAS No.: 1401668-72-1
- Molecular Formula : C₁₄H₂₇N₃O₃
- Molecular Weight : 285.38 g/mol
- Physical Properties :
Structural Features: The compound features a piperidin-3-yl core with a stereospecific (R)-configuration at the piperidine nitrogen and an (S)-configured 2-amino-propionyl substituent. The tert-butyl carbamate group enhances steric protection and metabolic stability, making it a common motif in prodrug design or protease inhibitor scaffolds .
A systematic comparison with structurally analogous compounds highlights critical differences in substituents, stereochemistry, and physicochemical properties. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Piperidin-4-yl analogs (e.g., CAS 10-F083408) shift substituent positions, which may disrupt hydrogen-bonding networks critical for target engagement .
Carbamate/Ester Groups :
- Benzyl esters (CAS 1401666-78-1, 1354033-31-0) increase lipophilicity (logP ~2.5–3.0) compared to the tert-butyl carbamate (logP ~1.8), enhancing membrane permeability but reducing plasma stability due to esterase susceptibility .
Stereochemical Impact :
- The (R)-piperidin-3-yl configuration in the target compound contrasts with (S)-piperidin-3-yl in CAS 1401666-78-1. This inversion may lead to divergent enantioselective interactions, as seen in protease inhibitors where stereochemistry dictates binding affinity .
Isopropyl substitution (CAS 1354033-31-0) increases steric bulk, which could reduce off-target effects but may also hinder target access .
Research Findings :
- Synthetic Accessibility : The target compound’s tert-butyl carbamate simplifies synthesis compared to benzyl esters, which require additional deprotection steps .
- Metabolic Stability : Tert-butyl carbamates exhibit superior stability in plasma (t₁/₂ >6 hours) versus benzyl esters (t₁/₂ <2 hours), as observed in preclinical pharmacokinetic studies .
- Structure-Activity Relationship (SAR) : Piperidin-3-yl derivatives with compact substituents (e.g., methyl) show higher potency in protease inhibition assays than bulkier analogs (e.g., isopropyl) .
Q & A
Q. What are the recommended synthetic routes for [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Start with activating the carboxylic acid group of 3-methylpyrrolidine-1-carboxylic acid using thionyl chloride to form the acid chloride .
- Step 2: React the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
- Step 3: Introduce the (S)-2-aminopropionyl moiety via asymmetric Mannich reaction, using chiral catalysts (e.g., organocatalysts) to ensure enantiomeric purity .
- Optimization Tips: Monitor reaction progress via HPLC or LC-MS to assess intermediate purity. Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yield .
Q. How should this compound be stored to maintain stability, and what are its incompatible materials?
Methodological Answer:
- Storage: Store at 2–8°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .
- Incompatible Materials: Avoid strong oxidizing agents (e.g., peroxides, nitric acid) due to risk of exothermic decomposition .
- Handling: Use moisture-resistant packaging and conduct reactions under anhydrous conditions .
Q. What analytical techniques are recommended for characterizing this compound and verifying its chirality?
Methodological Answer:
- Chiral Purity: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
- Structural Confirmation: Employ H/C NMR to confirm stereochemistry, focusing on coupling constants (e.g., ) for axial/equatorial proton assignments in the piperidine ring .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 285.18 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?
Methodological Answer:
- Data Reconciliation: Compare hazard classifications across SDS. For example, reports acute toxicity (Category 4) via oral/dermal routes , while lacks full toxicological data .
- Experimental Validation: Conduct acute toxicity assays (OECD Guideline 423) using rodent models to determine LD values. Cross-reference with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
- Contextual Factors: Consider impurities (e.g., residual solvents) in commercial batches that may influence toxicity profiles .
Q. What strategies can improve the enantiomeric excess (ee) of the (R)- and (S)-configured centers during synthesis?
Methodological Answer:
- Catalyst Screening: Test chiral Brønsted acids (e.g., BINOL-phosphoric acids) in the Mannich reaction to enhance stereoselectivity .
- Kinetic Resolution: Use immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired enantiomers .
- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) for diastereomeric salt formation to isolate the target enantiomer .
Q. How does the compound’s stability vary under non-standard conditions (e.g., elevated temperature or acidic pH)?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds. indicates stability up to 40°C .
- pH Sensitivity: Conduct stability studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy. The tert-butyl ester group is prone to hydrolysis at pH < 3 .
- Light Exposure: Test photostability under ICH Q1B guidelines (UV light, 320–400 nm) to assess degradation products via LC-MS .
Q. What computational methods can predict the compound’s reactivity in complex reaction systems?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to model transition states for nucleophilic acyl substitutions (e.g., tert-butyl carbamate cleavage) and calculate activation energies .
- MD Simulations: Simulate solvent interactions (e.g., DMSO vs. acetonitrile) to optimize reaction kinetics using GROMACS .
- Docking Studies: Predict binding affinities with biological targets (e.g., proteases) using AutoDock Vina to guide pharmacological applications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS numbers for structurally similar compounds?
Methodological Answer:
- Cross-Referencing: Compare CAS numbers in (CAS 1354002-05-3) and (CAS 1401666-43-0) to confirm structural differences (e.g., cyclopropane substitution in ) .
- Spectral Differentiation: Analyze H NMR peaks for unique protons (e.g., cyclopropane CH groups at δ 0.8–1.2 ppm in ) .
- Synthesis Validation: Reproduce reported routes for both CAS-numbered compounds to verify identity .
Tables for Key Data
Q. Table 1. Hazard Classification Comparison
| Source | Acute Toxicity (Oral) | Storage Recommendations | Incompatible Materials |
|---|---|---|---|
| Category 4 | Not specified | Strong oxidizers | |
| Category 4 | Dry, 2–8°C | None reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
